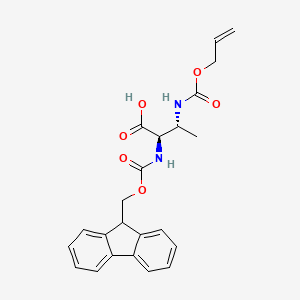

(2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid

説明

(2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the synthesis process.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid typically involves the following steps:

Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc chloride in the presence of a base such as triethylamine.

Butyric Acid Derivative Formation: The final step involves the formation of the butyric acid derivative through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.

化学反応の分析

Peptide Bond Formation

This compound serves as a critical building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amino group during chain elongation, while the allyloxycarbonyl (Alloc) group shields the β-amino functionality.

Mechanism and Conditions :

-

Activation : The carboxylic acid group is activated using carbodiimides (e.g., DCC, EDC) with hydroxybenzotriazole (HOBt) or OxymaPure to minimize racemization .

-

Coupling : Reactions occur at 0.1–0.3 M concentrations in DMF or DCM, typically requiring 1–4 hours at room temperature .

| Parameter | Typical Value | Notes |

|---|---|---|

| Coupling Agent | HOBt/EDC | Yields >95% coupling efficiency |

| Solvent | DMF | Ensures solubility of protected amino acids |

| Reaction Time | 1–4 hours | Extended for sterically hindered sites |

Fmoc Removal

-

Mechanism : Base-induced β-elimination cleaves the Fmoc group.

Alloc Removal

-

Reagent : Palladium(0) catalysts (e.g., Pd(PPh₃)₄) with nucleophiles (e.g., morpholine) .

-

Conditions : Conducted under inert atmosphere in THF/DCM mixtures .

| Protecting Group | Removal Agent | Time | Compatibility |

|---|---|---|---|

| Fmoc | Piperidine/DMF | 5–15 min | Compatible with Alloc and acid groups |

| Alloc | Pd(0)/Morpholine | 30–60 min | Requires anhydrous conditions |

Bioconjugation and Functionalization

The allyloxycarbonyl group enables site-specific modifications via orthogonal deprotection :

-

Click Chemistry : After Alloc removal, the exposed amine reacts with NHS esters or maleimides for labeling .

-

Crosslinking : Thiol-ene reactions with maleimide derivatives occur under mild redox conditions .

Example Reaction Pathway :

Stability Under Synthetic Conditions

| Condition | Stability Outcome | Source |

|---|---|---|

| Acidic (TFA) | Stable (>24 hours in 1% TFA/DCM) | |

| Basic (pH >10) | Partial hydrolysis of Alloc after 2 hours | |

| Oxidative (H₂O₂) | Degrades Fmoc group within 30 minutes |

Side Reactions and Mitigation

科学的研究の応用

Peptide Synthesis

Role as a Protective Group:

This compound is widely utilized as a protective group in the synthesis of peptides. It allows for selective modification of amino acids during peptide assembly without affecting other functional groups. This selectivity is crucial for creating complex peptides that are often used in pharmaceuticals.

Case Study:

In a study by Sainlos and Imperial (2007), the incorporation of environment-sensitive fluorophores into peptides was achieved through on-resin derivatization using Fmoc-protected amino acids, including (2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid. This method enhanced the understanding of peptide-protein interactions.

Drug Development

Enhancing Drug Efficacy:

The compound is instrumental in the design of new drugs that effectively interact with biological targets. Its structural properties facilitate the development of therapeutic agents with improved efficacy.

Research Example:

A study published in Nature Protocols (2014) highlighted the use of structurally rigidified bicyclic peptide libraries to identify direct Ras inhibitors. The application of this compound in this context demonstrated its potential to modify drug properties for better delivery and action against target cells.

Bioconjugation

Linking Biomolecules:

This compound is employed in bioconjugation processes where biomolecules are linked to drugs or imaging agents. This application is essential in targeted therapies and diagnostics.

Application Insight:

In targeted cancer therapies, bioconjugates formed using this compound have shown promise in enhancing the specificity and efficacy of treatment modalities by delivering therapeutic agents directly to cancer cells.

Research in Cancer Therapy

Novel Drug Candidates:

Researchers utilize this compound to develop novel drug candidates aimed at treating various cancers. Its ability to modify drug properties enhances delivery mechanisms and therapeutic action.

Clinical Relevance:

Recent investigations into the use of modified peptides containing this compound have indicated improved outcomes in preclinical models for specific cancer types, showcasing its potential as a viable option in oncology.

Material Science

Development of Functional Polymers:

The compound is also explored in material science for creating polymers with specific functionalities suitable for biomedical applications.

Innovative Applications:

Research has indicated that polymers synthesized using this compound exhibit desirable properties such as biocompatibility and controlled release characteristics, making them suitable for drug delivery systems.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Protective group for selective amino acid modification | Enhanced peptide-protein interaction studies (Sainlos & Imperial, 2007) |

| Drug Development | Design of compounds for effective biological interaction | Improved efficacy in drug delivery systems (Nature Protocols, 2014) |

| Bioconjugation | Linking biomolecules to enhance targeted therapies | Increased specificity and efficacy in cancer treatments |

| Cancer Therapy | Development of novel drug candidates | Positive outcomes in preclinical cancer models |

| Material Science | Creation of functional polymers for biomedical applications | Biocompatible materials with controlled release properties |

作用機序

The mechanism of action of (2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.

類似化合物との比較

Similar Compounds

(2R,3R)-2,3-Dihydroxybutanedioic acid: A chiral compound used in the resolution of racemates.

(2S,3R)-3-Alkyl/alkenylglutamates: Nonproteinogenic amino acids with applications in peptide synthesis.

Uniqueness

(2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid is unique due to its combination of the Fmoc protecting group and the allyloxycarbonyl group, which provides versatility in synthetic applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds.

生物活性

(2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid is a chiral amino acid derivative that has gained significant attention in the fields of organic chemistry and biochemistry. This compound is characterized by its unique structural features, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyloxycarbonyl moiety. The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis, as well as its potential applications in medicinal chemistry.

- Molecular Formula: C22H22N2O6

- Molecular Weight: 410.43 g/mol

- CAS Number: 1263047-57-9

- Purity: ≥ 98% (HPLC)

The biological activity of this compound can be attributed to its functional groups:

- Fmoc Group: Serves as a protecting group for the amino functionality, allowing selective reactions during peptide synthesis.

- Allyloxycarbonyl Group: This moiety can undergo various chemical transformations, including nucleophilic substitutions and cycloadditions, which are crucial for forming complex molecular architectures.

1. Peptide Synthesis

The compound is widely utilized in the synthesis of peptides due to its ability to protect the amino group while allowing for the introduction of other functional groups. The Fmoc protection strategy is particularly favored in solid-phase peptide synthesis (SPPS), where it facilitates stepwise assembly of peptide chains.

2. Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit bioactivity against various biological targets. The incorporation of the allyloxycarbonyl group can enhance the pharmacological properties of peptides, potentially leading to improved binding affinities and specificities for target receptors.

Study 1: Peptide Synthesis and Characterization

In a study published in Nature Protocols, researchers demonstrated the utility of this compound in synthesizing environment-sensitive fluorophore-labeled peptides. The Fmoc group allowed for efficient coupling reactions, resulting in high yields of pure peptides suitable for biological assays .

Study 2: Biological Activity Assessment

Another investigation focused on the biological activity of peptides synthesized using this compound as a building block. The study revealed that certain peptide derivatives exhibited significant inhibitory effects on specific enzymes involved in cancer progression, suggesting potential therapeutic applications.

Comparative Analysis

| Compound | Structure | Applications | Biological Activity |

|---|---|---|---|

| This compound | Structure | Peptide synthesis, Medicinal chemistry | Enzyme inhibition |

| (2R,3R)-Tartaric acid | Chiral diol | Resolution of racemic mixtures | Antioxidant properties |

| (2S,3S)-(Fmoc-amino)-3-azidobutyric acid | Azido derivative | Bioconjugation | Click chemistry |

特性

IUPAC Name |

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-3-12-30-22(28)24-14(2)20(21(26)27)25-23(29)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXXIYKRKUGABN-JLTOFOAXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。